(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one
Description
(Z)-5-((1H-Indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by:
- A 2-thioxothiazolidin-4-one core with a (Z)-configured methylene bridge at position 3.
- A 1H-indol-3-yl substituent at the methylene group, contributing to π-π stacking and hydrogen-bonding interactions.
- A phenylamino group at position 3, enhancing solubility and modulating electronic properties.
This compound is part of a broader class of rhodanine derivatives investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [1][^1^]. Its structural complexity allows for diverse biological interactions, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
3-anilino-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)24-18(23)21(17)20-13-6-2-1-3-7-13/h1-11,20,22H/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPQSJNQZGFEJ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(phenylamino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.
Substitution: The indole and phenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole and phenylamino derivatives.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one have been evaluated for their effectiveness against various bacterial strains.
- Mechanism of Action : The thiazolidinone core has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as MurB and topoisomerase II, which are essential for bacterial growth and replication .
Anticancer Activity
Research indicates that indole-based compounds possess anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential efficacy.
- Case Studies : In vitro studies have demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and inhibition of proliferation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is also noteworthy. Indole derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Research Findings : In animal models, thiazolidinone derivatives have shown a reduction in inflammation markers, suggesting a promising role in managing conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and the thiazolidinone moiety can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl | Increases antimicrobial potency |
| Chlorine | Enhances anticancer activity |
| Hydroxyl | Improves anti-inflammatory effects |
Synthesis and Evaluation
A study synthesized several analogues of this compound and evaluated their biological activities. The results indicated that modifications at the phenyl position led to enhanced antimicrobial activity against Gram-positive bacteria .
Clinical Relevance
Research has demonstrated that compounds within this class can serve as lead candidates for developing new antibiotics, particularly against resistant strains of bacteria. The promising results from preclinical studies warrant further investigation into clinical applications .
Mechanism of Action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The phenylamino group can interact with cellular receptors, modulating signal transduction pathways. The thioxothiazolidinone ring can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Rhodanine Core
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-withdrawing groups (e.g., benzoic acid in 5h) improve solubility and bioavailability .
- Methoxy or hydroxyl groups on aromatic substituents (e.g., A7) enhance enzyme inhibition via hydrogen bonding .
- Benzothiazole or benzimidazole substituents (e.g., A4–A9) broaden target specificity, particularly for metabolic enzymes .
Heterocyclic Methylene Bridge Modifications
Table 2: Indole vs. Non-Indole Methylene Analogues
Key Observations :
- Indole-based methylene groups (target compound) favor interactions with hydrophobic enzyme pockets, common in antimicrobial targets .
- Benzimidazole/benzothiazole substituents (e.g., compounds) improve topoisomerase inhibition due to planar aromatic systems .
- Extended π-systems (e.g., 4a) introduce fluorescence, expanding utility beyond therapeutics .
Table 3: Comparative Bioactivity Data
Key Observations :
- Antimicrobial activity correlates with the presence of indole or benzothiazole groups , which disrupt microbial membrane integrity .
- Enzyme inhibition (e.g., α-amylase) is optimized with electron-rich substituents (e.g., methoxy, hydroxy) that enhance binding affinity .
- Anticancer derivatives (e.g., ) leverage bulky substituents (e.g., quinuclidine) to evade multidrug resistance mechanisms.
Biological Activity
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with thiazolidinone frameworks. The general synthetic route includes:
- Formation of Thiazolidinone Core : The initial step involves the reaction of thioketones with amines to form thiazolidinone derivatives.
- Methylene Bridge Formation : Subsequent reactions with indole derivatives yield the desired methylene-linked products.
- Purification and Characterization : The final compounds are purified using recrystallization and characterized using NMR and mass spectrometry.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 2.0 | 4.0 |
| Bacillus cereus | 1.0 | 2.0 |
The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in combating antibiotic resistance .
Anticancer Activity
In vitro studies have shown that this compound possesses significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 μM, suggesting moderate cytotoxicity against these cell lines .
Case Studies
A recent study investigated the effects of this compound on biofilm formation in Staphylococcus aureus, revealing that it significantly inhibited biofilm development at concentrations as low as 5 μg/mL, which is critical for treating chronic infections associated with biofilms .
Another study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via a Knoevenagel condensation between 3-phenylamino-2-thioxothiazolidin-4-one and 1H-indole-3-carbaldehyde under reflux in ethanol or methanol. Piperidine is often used as a catalyst to enhance reaction efficiency . Key variables include:
- Solvent polarity : Ethanol yields higher purity due to better solubility of intermediates.
- Catalyst : Piperidine accelerates imine formation, reducing reaction time from 8 to 4 hours and improving yields (e.g., 73% in Method B vs. lower yields in uncatalyzed reactions) .
- Temperature : Reflux conditions (70–80°C) prevent side reactions like oxidation of the thioxo group.
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
The Z-configuration is validated via:
- ¹H-NMR : A singlet at 7.87 ppm corresponds to the methine proton (-CH=) in the Z-isomer, distinct from the E-isomer’s split signals due to differing spatial arrangements .
- ¹³C-NMR : Peaks at 166.5 ppm (C=O) and 138.6 ppm (thiazole ring carbons) align with Z-stereochemistry .
- X-ray crystallography : Used in analogous compounds (e.g., (Z)-5-(4-chlorobenzylidene) derivatives) to confirm spatial orientation .
Q. What are the primary biological activities reported for this compound, and how are they assayed?
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values: 8–64 µg/mL). Activity correlates with the electron-withdrawing thioxo group enhancing membrane disruption .
- Anticancer potential : Screened against the NCI-60 panel (e.g., leukemia cell lines), with IC₅₀ values <10 µM in analogs like (Z)-5-((5-chloro-1H-indol-3-yl)methylene) derivatives .
- Antioxidant activity : Evaluated via DPPH radical scavenging (IC₅₀: 25–40 µM), linked to the indole moiety’s redox activity .
Advanced Research Questions
Q. How does structural modification (e.g., halogenation or substitution on the phenylamino group) impact bioactivity?
- Halogenation : Introducing chlorine at the phenyl ring (e.g., 3,5-dichloro substitution) enhances antimicrobial potency (MIC: 4 µg/mL) by increasing lipophilicity and target binding .
- Methoxy groups : Methoxy-substituted analogs show improved solubility but reduced anticancer activity due to decreased membrane permeability .
- Hybridization : Coupling with rhodanine (e.g., (Z)-5-benzylidene-rhodanine hybrids) improves α-amylase inhibition (IC₅₀: 2.8 µM) via dual-binding interactions .
Q. What computational methods are used to predict binding modes and SAR?
- Molecular docking : AutoDock Vina or Glide is employed to simulate interactions with targets like hemoglobin subunits (ΔG: −9.2 kcal/mol) or α-glucosidase. The indole-thiazolidinone scaffold shows hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase) .
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) predict charge transfer efficiency, correlating with nonlinear optical (NLO) properties in indole-isatin hybrids .
Q. How do stability and degradation kinetics vary under physiological conditions?
- pH stability : The compound degrades rapidly at pH >7 due to thioxo group hydrolysis, with a half-life of <2 hours in PBS (pH 7.4) .
- Light sensitivity : UV-Vis studies show photodegradation (λmax 320 nm) via [2+2] cycloaddition, necessitating dark storage .
- Metabolic stability : Microsomal assays indicate CYP3A4-mediated oxidation of the indole ring, forming inactive metabolites (t₁/₂: 15 min) .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Tautomerism : The thioxo group exists as thione-thiol tautomers, resolved via 2D NMR (HSQC and HMBC) to assign proton-carbon correlations .
- Crystallinity : Poor crystallinity in the parent compound necessitates analog derivatization (e.g., bromine substitution) for X-ray analysis .
- Purity assessment : HPLC-MS with C18 columns (ACN/water gradient) achieves baseline separation of Z/E isomers .
Q. How can selectivity for bacterial vs. mammalian cells be optimized?
- Protonation effects : The indole nitrogen (pKa ~5.5) becomes protonated in acidic bacterial membranes, enhancing uptake. Modulating logP (2.5–3.5) balances permeability and selectivity .
- Targeted delivery : Conjugation to PEGylated nanoparticles reduces hepatotoxicity (IC₅₀ in HepG2 cells increases from 12 to 45 µM) while maintaining antimicrobial activity .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents and nitrogen atmosphere to prevent oxidation of the thioxo group .
- Bioactivity assays : Include positive controls (e.g., ampicillin for antimicrobial tests) and validate via dose-response curves (R² >0.95) .
- Data interpretation : Address contradictions (e.g., lower anticancer activity in methoxy derivatives) by analyzing steric/electronic effects via CoMFA models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
